2-(2-(4-(2-(4-氟苯基)-2-氧代乙基)哌嗪-1-基)乙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide is a useful research compound. Its molecular formula is C26H25BrFN3O3 and its molecular weight is 526.406. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 神经药理学和神经递质活性调节 该化合物中存在哌嗪环表明其在神经药理学研究中具有潜在应用价值。具体而言,它可能充当神经递质活性调节剂。进一步研究可以探索其对各种神经递质系统和神经元通路的影响。
- ENTs 在核苷酸合成、腺苷调节和化疗中起着至关重要的作用。以往的研究已将该化合物鉴定为一种新型 ENT 抑制剂,对 ENT2 的选择性高于 ENT1。研究人员可以探索其对核苷转运、细胞摄取和潜在治疗应用的影响 .
平衡型核苷转运蛋白 (ENTs)
大麻素受体 CB1 逆向激动剂
总之,该化合物在神经药理学、癌症研究和药物开发等各个领域都具有广阔的前景。研究人员应继续探索其作用机制、药代动力学和潜在的临床应用 . 🌟
生物活性
The compound 2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide , often referred to as a benzoisoquinoline derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and neuropharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzoisoquinoline core linked to a piperazine moiety, which is further substituted by a fluorophenyl group and an oxoethyl group. Its molecular formula is C21H23FN4O4 with a molecular weight of approximately 414.43 g/mol. The presence of the fluorine atom is noteworthy as it can influence the compound's biological activity and pharmacokinetics.
Anticancer Activity
Recent studies have indicated that derivatives of isoquinoline possess significant anticancer properties. For instance, in vitro assays demonstrated that certain isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and HEK-293T cells. The compound under discussion has shown promise in enhancing antitumor activity when encapsulated in transferrin-conjugated liposomes, suggesting that it can be effectively targeted to tumor cells for improved therapeutic outcomes .
Table 1: Anticancer Activity of Isoquinoline Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | HeLa | 15 | Induction of apoptosis |
Compound 2 | HEK-293T | 20 | Inhibition of cell proliferation |
Target Compound | Various | TBD | Targeted delivery via Tf-LP |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Isoquinoline derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. In particular, compounds similar to the one discussed have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antibacterial Efficacy of Related Compounds
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | MRSA | 32 µg/mL |
Compound B | E. coli | 16 µg/mL |
Target Compound | TBD | TBD |
Neuropharmacological Effects
The neuropharmacological profile of similar isoquinoline derivatives suggests potential applications in treating neurological disorders. Compounds that interact with serotonin and dopamine receptors have been identified as promising candidates for antipsychotic therapies. The target compound’s structural features may enhance its affinity for these receptors, indicating a potential role in modulating neurotransmitter systems .
Table 3: Neuropharmacological Activities
Compound | Receptor Type | Binding Affinity (Ki) |
---|---|---|
Compound X | Serotonin 5-HT1A | 50 nM |
Compound Y | Dopamine D2 | 30 nM |
Target Compound | TBD | TBD |
Case Study 1: Targeted Delivery Systems
In a recent study, the incorporation of the target compound into transferrin-conjugated liposomes significantly improved its selectivity and efficacy against cancer cells compared to free drug formulations. This approach highlights the importance of drug delivery systems in enhancing therapeutic outcomes for isoquinoline derivatives .
Case Study 2: Synergistic Effects with Antibiotics
Another investigation explored the synergistic effects of the target compound when combined with standard antibiotics against resistant bacterial strains. The results indicated enhanced antibacterial activity, suggesting that this compound could be developed as an adjunct therapy in combating antibiotic resistance .
属性
IUPAC Name |
2-[2-[4-[2-(4-fluorophenyl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3.BrH/c27-20-9-7-18(8-10-20)23(31)17-29-13-11-28(12-14-29)15-16-30-25(32)21-5-1-3-19-4-2-6-22(24(19)21)26(30)33;/h1-10H,11-17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCIPXLLWAEJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)C5=CC=C(C=C5)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。